![molecular formula C15H16N6 B14716264 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine CAS No. 15224-01-8](/img/structure/B14716264.png)
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring fused to a pyrazine ring, with additional functional groups that contribute to its unique chemical properties. It is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions. One common synthetic route includes:
Cyclization: The formation of the pyrido[3,4-b]pyrazine core through cyclization reactions.
Functional Group Introduction: Introduction of the N-methylanilino and diamine groups through substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Chemical Reactions Analysis
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Reagents like acyl bromides, propargylamines, and bases such as Cs2CO3 are commonly used.
Scientific Research Applications
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent.
Biological Studies: The compound’s interactions with various biological targets make it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. These interactions can inhibit or activate various pathways, leading to the compound’s observed biological effects. For example, it may inhibit kinase activity, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine can be compared to other nitrogen-containing heterocyclic compounds:
Pyrrolopyrazine Derivatives: These compounds also exhibit a range of biological activities, including antimicrobial and kinase inhibition.
Pyrazolo[3,4-b]pyridine Derivatives: Known for their TRK inhibitory activity, these compounds share structural similarities but differ in their specific biological targets and activities.
Pyridazine Analogs: These compounds are highly functionalized heterocycles with diverse biological activities.
Properties
CAS No. |
15224-01-8 |
|---|---|
Molecular Formula |
C15H16N6 |
Molecular Weight |
280.33 g/mol |
IUPAC Name |
3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-12-7-13(16)20-15(17)14(12)19-10/h2-8H,9H2,1H3,(H4,16,17,20) |
InChI Key |
SYKHSCVJKWQXCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


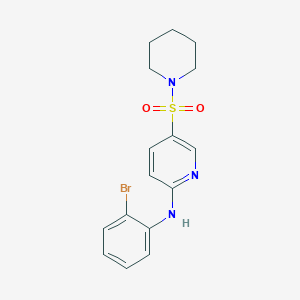


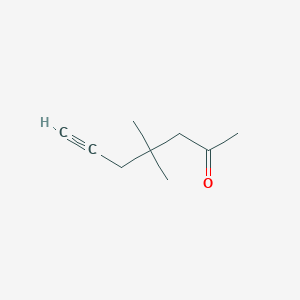
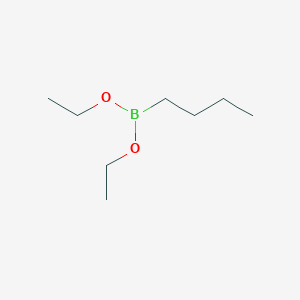
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)


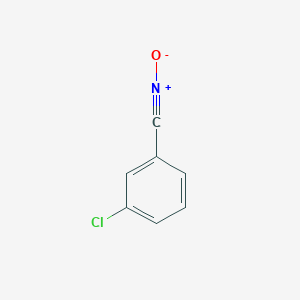
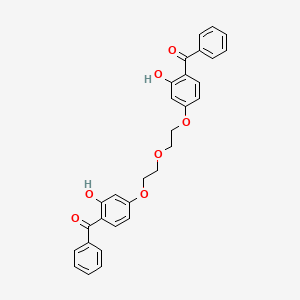

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)

